molecular formula C14H12N2 B11770969 9-(Methylamino)acridine CAS No. 22739-29-3

9-(Methylamino)acridine

Cat. No.: B11770969
CAS No.: 22739-29-3
M. Wt: 208.26 g/mol
InChI Key: BSDDSRKVZZVVQX-UHFFFAOYSA-N
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Description

N-methylacridin-9-amine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine. N-methylacridin-9-amine is particularly notable for its potential use in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylacridin-9-amine can be synthesized through several methods. One common synthetic route involves the reaction of acridine with methylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of N-methylacridin-9-amine often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-methylacridin-9-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted acridines, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of N-methylacridin-9-amine involves its interaction with biological targets, such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit specific enzymes, making it a potential therapeutic agent for various diseases .

Properties

CAS No.

22739-29-3

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

N-methylacridin-9-amine

InChI

InChI=1S/C14H12N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3,(H,15,16)

InChI Key

BSDDSRKVZZVVQX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

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